molecular formula C18H27ClN4O2 B12736380 1-Cinnamyl-4-(2,4,4-trimethylallophanoyl)piperazine hydrochloride CAS No. 80712-47-6

1-Cinnamyl-4-(2,4,4-trimethylallophanoyl)piperazine hydrochloride

Cat. No.: B12736380
CAS No.: 80712-47-6
M. Wt: 366.9 g/mol
InChI Key: KVGROWORQUOSJG-HCUGZAAXSA-N
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Description

1-Cinnamyl-4-(2,4,4-trimethylallophanoyl)piperazine hydrochloride is a synthetic compound belonging to the piperazine family Piperazines are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cinnamyl-4-(2,4,4-trimethylallophanoyl)piperazine hydrochloride typically involves the reaction of cinnamyl chloride with 4-(2,4,4-trimethylallophanoyl)piperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography and converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate more robust purification techniques such as recrystallization and high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-Cinnamyl-4-(2,4,4-trimethylallophanoyl)piperazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The cinnamyl group can be oxidized to form cinnamic acid derivatives.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Cinnamic acid derivatives.

    Reduction: Amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with various biological targets, including receptors and enzymes.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cinnamyl-4-(2,4,4-trimethylallophanoyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding properties and molecular interactions are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cinnamyl-4-(2,4,4-trimethylallophanoyl)piperazine hydrochloride stands out due to its specific structural features and the presence of the trimethylallophanoyl group, which may confer unique biological activities and chemical reactivity compared to other piperazine derivatives.

Properties

CAS No.

80712-47-6

Molecular Formula

C18H27ClN4O2

Molecular Weight

366.9 g/mol

IUPAC Name

N-(dimethylcarbamoyl)-N-methyl-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carboxamide;hydrochloride

InChI

InChI=1S/C18H26N4O2.ClH/c1-19(2)17(23)20(3)18(24)22-14-12-21(13-15-22)11-7-10-16-8-5-4-6-9-16;/h4-10H,11-15H2,1-3H3;1H/b10-7+;

InChI Key

KVGROWORQUOSJG-HCUGZAAXSA-N

Isomeric SMILES

CN(C)C(=O)N(C)C(=O)N1CCN(CC1)C/C=C/C2=CC=CC=C2.Cl

Canonical SMILES

CN(C)C(=O)N(C)C(=O)N1CCN(CC1)CC=CC2=CC=CC=C2.Cl

Origin of Product

United States

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